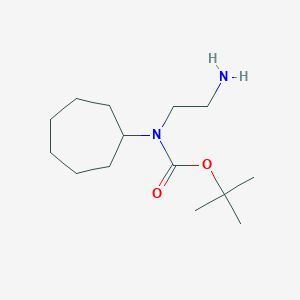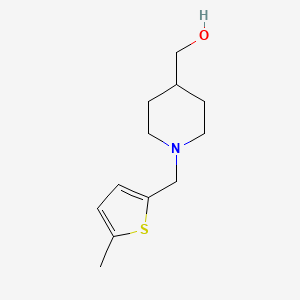![molecular formula C10H11F3O2S B1531295 1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol CAS No. 1339049-79-4](/img/structure/B1531295.png)
1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol is a fluorinated organic compound characterized by its trifluoromethyl group and a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 1,1,1-trifluoro-3-bromopropan-2-ol with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.
Nucleophilic Substitution Reaction: The reaction of 1,1,1-trifluoro-3-chloropropan-2-ol with 4-methoxythiophenol under basic conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of catalysts, solvents, and reaction conditions are fine-tuned to achieve cost-effective and environmentally friendly production.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding trifluoromethyl ketone.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylamine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Trifluoromethyl ketone
Reduction: Trifluoromethylamine
Substitution: Various substituted trifluoromethyl compounds
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways that involve the trifluoromethyl group. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards biological targets, leading to its unique biological activity.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one
4-Methoxyphenyl trifluoromethanesulfonate
Uniqueness: 1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol is unique due to its sulfanyl group, which imparts different chemical and physical properties compared to its methoxy and trifluoromethyl analogs. This difference can lead to distinct reactivity and biological activity.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-methoxyphenyl)sulfanylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2S/c1-15-7-2-4-8(5-3-7)16-6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYSVSPWUPMOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


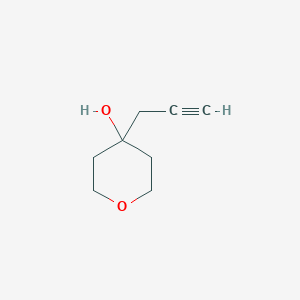
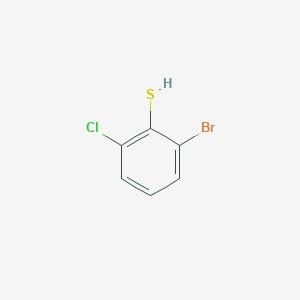
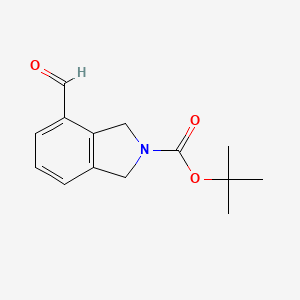
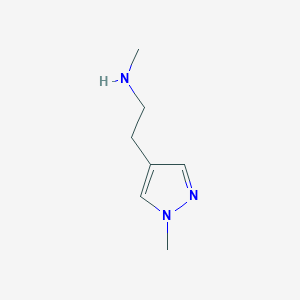
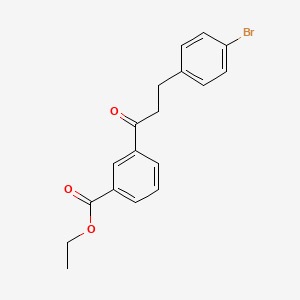
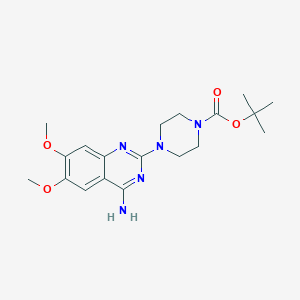
![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)
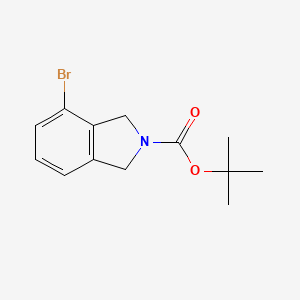
![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)
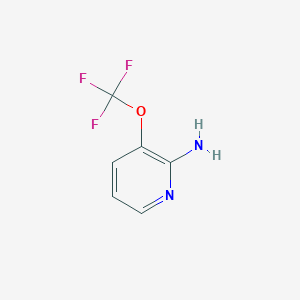
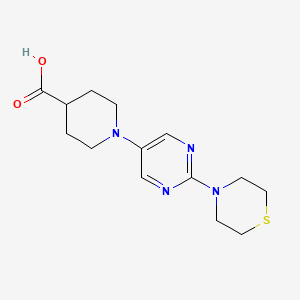
![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)
